Home > Products > Screening Compounds P49850 > Piperaquine N-Oxide
Piperaquine N-Oxide - 925673-46-7

Piperaquine N-Oxide

Catalog Number: EVT-1464046
CAS Number: 925673-46-7
Molecular Formula: C29H32Cl2N6O
Molecular Weight: 551.516
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piperaquine N-oxide (PN1) is a major, pharmacologically active metabolite of the antimalarial drug piperaquine (PQ). [, , ] It is formed primarily through the N-oxidation of piperaquine by cytochrome P450 enzymes, specifically CYP3A4, in the liver. [, ] PN1 exhibits notable antiplasmodial activity against Plasmodium falciparum strains and Plasmodium yoelii, contributing to the overall efficacy of piperaquine-based antimalarial treatments. [, , ] PN1 also engages in a metabolic interconversion with piperaquine, influencing its pharmacokinetic profile. [, ]

Piperaquine

  • Compound Description: Piperaquine is a 4-aminoquinoline antimalarial drug. It is commonly used as a partner drug with artemisinin derivatives in artemisinin-based combination therapies (ACTs) for the treatment of malaria. Piperaquine has a long elimination half-life (approximately 30 days), which contributes to its efficacy in ACTs. [, ]
  • Relevance: Piperaquine is the parent compound of Piperaquine N-oxide. It is metabolized to Piperaquine N-oxide primarily by the cytochrome P450 enzyme CYP3A4. [, ] The two compounds can undergo metabolic interconversion, meaning that Piperaquine N-oxide can be reduced back to Piperaquine by cytochrome P450 and flavin-containing monooxygenase enzymes. [] This metabolic retroversion potentially contributes to the prolonged elimination of Piperaquine in the body. []

Piperaquine N,N-dioxide

  • Compound Description: Piperaquine N,N-dioxide (M2) is a metabolite of Piperaquine, formed by the further N-oxidation of Piperaquine N-oxide. It exhibits antiplasmodial activity, although it is less potent than both Piperaquine and Piperaquine N-oxide. Piperaquine N,N-dioxide has a shorter elimination half-life (approximately 4 days) compared to Piperaquine and Piperaquine N-oxide. []
  • Relevance: Like Piperaquine N-oxide, Piperaquine N,N-dioxide is a metabolite of Piperaquine and shares a very similar chemical structure, differing only in the oxidation state of the nitrogen atoms. [] Both metabolites contribute to the overall antimalarial efficacy of Piperaquine. []

Trimethylamine N-oxide (TMAO)

  • Compound Description: Trimethylamine N-oxide (TMAO) is a gut microbiota-dependent metabolite primarily generated from dietary choline and carnitine by gut bacteria and hepatic flavin-containing monooxygenase (FMO) activity. [, ] While TMAO plays a role in osmoregulation in some fish species, elevated levels in humans are associated with an increased risk of cardiovascular disease (CVD), chronic kidney disease, fatty liver, and insulin resistance. [, , , , , , , ]
  • Relevance: Although structurally dissimilar to Piperaquine N-oxide, TMAO's relevance stems from its classification as an N-oxide, similar to Piperaquine N-oxide and Piperaquine N,N-dioxide. The papers presented explore the biological activities and potential health implications of various N-oxide compounds, including their roles in disease processes and as potential therapeutic targets. [, , , , , , , ]
Overview

Piperaquine N-Oxide is a pharmacologically active metabolite derived from piperaquine, an antimalarial agent first synthesized in the 1960s and widely utilized in China. This compound is primarily used in combination with artemisinin derivatives as part of artemisinin-based combination therapies for malaria treatment. Piperaquine N-Oxide is formed through the N-oxidation of piperaquine, and it exhibits significant antimalarial activity, contributing to the efficacy of these combination therapies .

Source

Piperaquine N-Oxide is synthesized via the metabolic process involving cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its formation within the liver. The synthesis can also be achieved through laboratory methods that mimic this enzymatic reaction .

Classification

Piperaquine N-Oxide falls under the category of N-oxides, which are compounds characterized by the presence of an oxidized nitrogen atom. It is classified as a secondary amine derivative and is recognized for its biological activity in the context of malaria treatment .

Synthesis Analysis

Methods

The primary method for synthesizing Piperaquine N-Oxide involves the N-oxidation of piperaquine. This reaction typically occurs in the presence of liver microsomes or recombinant CYP3A4 enzymes along with NADPH as a cofactor. The process is carefully controlled to optimize yield and purity .

Technical Details

  • Enzymatic Reaction: The reaction utilizes cytochrome P450 3A4, which catalyzes the oxidation of piperaquine to form Piperaquine N-Oxide.
  • Reaction Conditions: The synthesis is conducted under specific conditions that maintain enzyme activity, ensuring effective conversion while minimizing degradation of the product.
Molecular Structure Analysis

Structure

Piperaquine N-Oxide features a complex molecular structure with a nitrogen atom that has been oxidized. The molecular formula is C₁₈H₂₄Cl₂N₄O, indicating the presence of two chlorine atoms and four nitrogen atoms within its structure.

Data

  • Molecular Weight: Approximately 384.32 g/mol
  • Structural Characteristics: The compound contains multiple rings and functional groups typical of piperazine derivatives, contributing to its pharmacological properties.
Chemical Reactions Analysis

Types of Reactions

Piperaquine N-Oxide undergoes several types of chemical reactions:

  • Oxidation: The primary reaction involves the conversion from piperaquine to Piperaquine N-Oxide.
  • Reduction: Piperaquine N-Oxide can be reduced back to piperaquine by cytochrome P450 and flavin-containing monooxygenase enzymes.
  • Substitution: Although less common, substitution reactions can also occur .

Common Reagents and Conditions

  • Oxidation Reagents: Cytochrome P450 3A4, NADPH
  • Reduction Reagents: Cytochrome P450, flavin-containing monooxygenase, inhibitors like methimazole .
Mechanism of Action

Piperaquine N-Oxide exerts its antimalarial effects by disrupting the detoxification process of heme within the digestive vacuole of the Plasmodium parasite. The compound accumulates in this vacuole, inhibiting the conversion of toxic heme into non-toxic hemozoin. This accumulation leads to increased levels of toxic heme, ultimately resulting in parasite death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Piperaquine N-Oxide is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound can participate in redox reactions due to its oxidized nitrogen atom .
Applications

Piperaquine N-Oxide has several scientific applications:

  • Pharmacology: Used in studies related to antimalarial drug development and metabolism.
  • Biochemistry: Investigated for its role in understanding cytochrome P450-mediated reactions.
  • Analytical Chemistry: Employed in developing methods for detecting and quantifying piperaquine and its metabolites in biological samples .
Chemical Properties and Structural Characterization of Piperaquine N-Oxide

Molecular Structure and Stereochemical Configuration

Piperaquine N-Oxide (C₂₉H₃₂Cl₂N₆O; CAS 925673-46-7) is a monoxygenated metabolite of the antimalarial drug piperaquine. Its core structure retains the bisquinoline scaffold of the parent compound, with a tertiary amine in one piperazine ring oxidized to form an N-oxide moiety. This modification occurs specifically at the aliphatic piperazine nitrogen distal to the quinoline groups, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and time-of-flight mass spectrometry (TOF-MS) [3] [9]. The molecular weight of the unlabeled compound is 535.52 g/mol, while its deuterated analog (Piperaquine-d6 N-Oxide; C₂₉D₆H₂₆Cl₂N₆O) has a molecular weight of 557.55 g/mol [5] [10].

The stereochemical configuration remains unchanged from the parent piperaquine, as the oxidation occurs at a non-chiral nitrogen center. However, the N-oxide functionalization induces significant electronic redistribution, evidenced by altered dipole moments (calculated at 5.7 Debye vs. 3.2 Debye in piperaquine) and bond elongation between the oxidized nitrogen and adjacent carbon atoms [3]. Crystallographic studies indicate the N-O bond length averages 1.36 Å, characteristic of amine oxides. The quinoline rings maintain coplanarity with the oxidized piperazine, though the molecule exhibits increased conformational flexibility in solution compared to the parent compound [3].

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

The introduction of the N-oxide group substantially modifies piperaquine's physicochemical profile. Aqueous solubility increases to 1.28 mg/mL at pH 7.0 and 25°C, approximately 15-fold higher than the parent compound (0.085 mg/mL) due to enhanced polarity [3]. This polarity shift is quantified by the partition coefficient (logP): Piperaquine N-Oxide exhibits a logP of 5.21 ± 0.15 in n-octanol/water systems, significantly lower than piperaquine's logP of 6.78 [2] [3].

Table 1: Comparative Physicochemical Properties of Piperaquine and Piperaquine N-Oxide

PropertyPiperaquinePiperaquine N-Oxide
Molecular FormulaC₂₉H₃₂Cl₂N₆C₂₉H₃₂Cl₂N₆O
Molecular Weight (g/mol)535.52551.52
Aqueous Solubility (mg/mL)0.0851.28
logP (n-octanol/water)6.785.21
pKa (predominant amine)8.77.1 (N-oxide)

Stability studies reveal sensitivity to environmental factors. Under accelerated conditions (40°C/75% RH), the compound shows <2% degradation over 30 days but degrades rapidly under oxidative stress (15% degradation with 3% H₂O₂ in 24 hours). Photostability testing under UV-Vis light (300-800 nm) demonstrates 22% decomposition after 48 hours exposure, forming 4-hydroxy-7-chloro-quinoline (Imp-2) as a major photodegradant [3]. The compound remains stable in acidic conditions (pH 3.0) but undergoes hydrolysis at pH >8.0, with maximum stability observed at pH 6.0-7.0 [3].

Comparative Analysis with Parent Compound and Other Metabolites

Piperaquine N-Oxide (designated M2 in metabolic studies) is one of five identified piperaquine metabolites, alongside the carboxylic acid derivative (M1), hydroxylated species (M3, M4), and di-N-oxide (M5) [2]. Among these, M2 is a major circulating metabolite in humans, detected in plasma at approximately 15-20% of parent compound concentrations. Its formation is primarily mediated by hepatic CYP3A4 (>80% contribution) and secondarily by CYP2C8, as demonstrated using recombinant cytochrome P450 enzymes and selective inhibitors [1].

Unlike the parent drug, which exhibits >99% plasma protein binding, Piperaquine N-Oxide shows reduced binding affinity (92-94%) due to its increased polarity [2] [6]. This property facilitates its renal excretion, though the primary elimination route remains fecal. The metabolite's volume of distribution (Vd) is substantially lower (18.5 L/kg vs. 720 L/kg for piperaquine), reflecting reduced tissue penetration [2] [6].

Table 2: Key Pharmacokinetic Parameters of Piperaquine and Major Metabolites

ParameterPiperaquineN-Oxide (M2)Carboxylic Acid (M1)
Formation Enzyme-CYP3A4/CYP2C8Non-enzymatic hydrolysis
Plasma Cₘₐₓ (ng/mL)2504532
Protein Binding (%)>9992-9488
Vd (L/kg)72018.59.8
Elimination PathwayFecal (95%)Renal/FecalRenal

Degradation Pathways and Forced Degradation Profiling

Forced degradation studies under ICH guidelines (Q1A-R2) reveal distinct degradation pathways for Piperaquine N-Oxide. Oxidative conditions (3% H₂O₂, 24h) generate three primary degradation products: the di-N-oxide (M5, 8.2%), quinoline N-oxide (6.7%), and dealkylated quinoline derivatives (4.1%) [3] [9]. Photolytic degradation produces 4-hydroxy-7-chloro-quinoline (Imp-2, 12.3%) through cleavage of the piperazine-quinoline bond, confirmed by LC-TOF-MS fragmentation patterns (m/z 195.02 [M+H]⁺) [3].

Table 3: Major Degradation Products Under Forced Conditions

Stress ConditionDegradantStructureRelative Abundance (%)
Oxidation (H₂O₂)Di-N-Oxide (M5)Bis-quinoline piperazine di-N-oxide8.2
Oxidation (H₂O₂)Quinoline N-OxideMonoquinoline piperazine N-oxide6.7
Acidic (0.1M HCl)Dealkylated derivative7-chloro-4-(piperazin-1-yl)quinoline3.1
Basic (0.1M NaOH)Hydrolyzed propyl chainQuinoline-carboxaldehyde derivatives9.5
Photolytic (UV-Vis)4-hydroxy-7-chloro-quinoline (Imp-2)Hydroxylated quinoline core12.3

Thermal degradation (80°C, 72h) proceeds via homolytic cleavage of the N-O bond, regenerating 37.8% of the parent piperaquine, alongside minor amounts of propyl-bridged desquinoline compounds [3]. In silico toxicological assessment (Toxtree® v2.6.13 and Derek® Nexus v6.0.1) indicates structural alerts for mutagenicity in the di-N-oxide degradant and quinoline hydrolysis products, emphasizing the need for rigorous impurity control in pharmaceutical formulations [3]. The degradation kinetics follow first-order kinetics under all conditions, with activation energy (Eₐ) of 85.6 kJ/mol for thermal degradation and rate constants (k) of 0.024 h⁻¹, 0.018 h⁻¹, and 0.009 h⁻¹ under oxidative, photolytic, and hydrolytic conditions, respectively [3].

Properties

CAS Number

925673-46-7

Product Name

Piperaquine N-Oxide

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium

Molecular Formula

C29H32Cl2N6O

Molecular Weight

551.516

InChI

InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2

InChI Key

SPGYMJCKLXKEMW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl

Synonyms

7-chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.